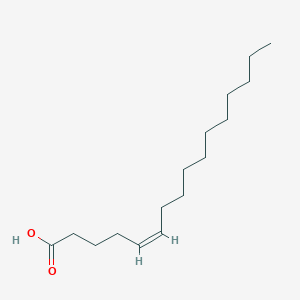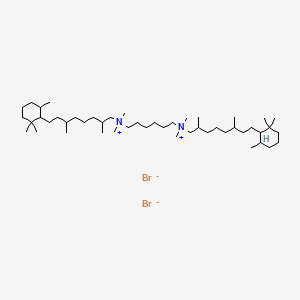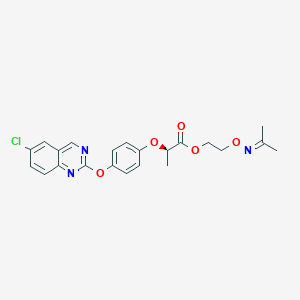
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of various biological pathways and to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its interactions with specific molecular targets make it a candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can enhance the performance of industrial processes and products.
Mecanismo De Acción
The mechanism of action of (1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound may inhibit or activate specific enzymes, alter receptor signaling, or affect cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride): This compound is structurally similar and is known for its neurotoxic effects, often used in Parkinson’s disease research.
(1-Methyl-4-phenylpyridinium): A metabolite of the above compound, also used in neurotoxicity studies.
Uniqueness
(1-Methyl-4-piperidyl)methyl phenyl(1-propynyl)glycolate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Propiedades
Número CAS |
92956-06-4 |
|---|---|
Fórmula molecular |
C18H24ClNO3 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
(1-methylpiperidin-1-ium-4-yl)methyl 2-hydroxy-2-phenylpent-3-ynoate;chloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-3-11-18(21,16-7-5-4-6-8-16)17(20)22-14-15-9-12-19(2)13-10-15;/h4-8,15,21H,9-10,12-14H2,1-2H3;1H |
Clave InChI |
UJUVWGIKJDOTSI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(C1=CC=CC=C1)(C(=O)OCC2CC[NH+](CC2)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















